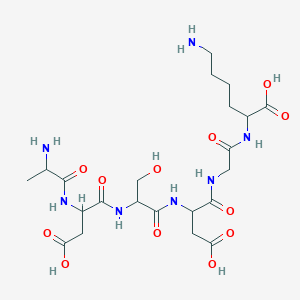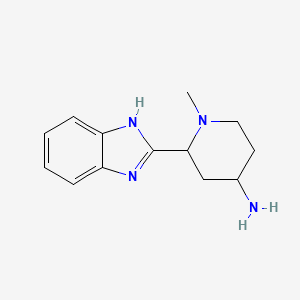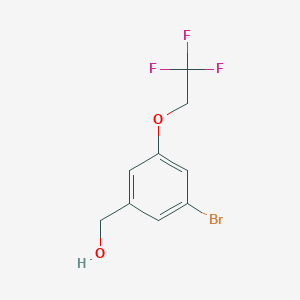
N-(1-Cyclopropylethyl)-4-ethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyclopropylethyl)-4-ethylaniline is an organic compound that belongs to the class of anilines It features a cyclopropyl group attached to the nitrogen atom and an ethyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyclopropylethyl)-4-ethylaniline can be achieved through several methods. One common approach involves the reaction of 4-ethylaniline with a cyclopropyl halide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-ethylaniline and cyclopropyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactions or the use of catalytic systems to enhance yield and reduce reaction times. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Cyclopropylethyl)-4-ethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of halogen, nitro, or other functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
N-(1-Cyclopropylethyl)-4-ethylaniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems and interactions due to its structural properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which N-(1-Cyclopropylethyl)-4-ethylaniline exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropyl group can influence the compound’s binding affinity and selectivity, while the ethyl group may affect its pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
N-(1-Cyclopropylethyl)-4-fluoroaniline: Similar structure but with a fluorine atom on the benzene ring.
N-(1-Cyclopropylethyl)-4-methylaniline: Similar structure but with a methyl group on the benzene ring.
Uniqueness
N-(1-Cyclopropylethyl)-4-ethylaniline is unique due to the presence of both the cyclopropyl and ethyl groups, which confer distinct chemical and physical properties. These structural features can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications.
Propiedades
Fórmula molecular |
C13H19N |
|---|---|
Peso molecular |
189.30 g/mol |
Nombre IUPAC |
N-(1-cyclopropylethyl)-4-ethylaniline |
InChI |
InChI=1S/C13H19N/c1-3-11-4-8-13(9-5-11)14-10(2)12-6-7-12/h4-5,8-10,12,14H,3,6-7H2,1-2H3 |
Clave InChI |
YTAYONAXAUNYGF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)NC(C)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzoic acid, 3-methoxy-4-[3-(4-morpholinyl)propoxy]-, methyl ester](/img/structure/B12097979.png)
![9-Bromo-3-cyano-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazol-8-yl trifluoromethanesulfonate](/img/structure/B12097986.png)
![tert-Butyl N-[(2-methylpiperidin-2-yl)methyl]carbamate](/img/structure/B12097991.png)






![[4-Acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12098059.png)


